5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones and chromones.
Preparation Methods
The synthesis of 5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:
Starting Material: The synthesis begins with 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde.
Reaction with Thiazolidinone: This intermediate is then reacted with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions to form the desired compound.
Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with microbial cell components, leading to the inhibition of essential biological processes. The molecular targets include enzymes and proteins crucial for microbial survival .
Comparison with Similar Compounds
Compared to other thiazolidinones and chromones, this compound is unique due to its dual functional groups, which enhance its antimicrobial activity. Similar compounds include:
- 5-(chromene-3-yl)methylene-2,4-thiazolidinedione
- N’-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
(5Z)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3S2/c1-2-18-14(20)11(23-15(18)22)3-7-6-21-13-9(12(7)19)4-8(16)5-10(13)17/h3-6H,2H2,1H3/b11-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCUCAXKVNZMRB-JYOAFUTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=COC3=C(C2=O)C=C(C=C3Cl)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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